XLogP3 Lipophilicity: Balanced Partition Coefficient Distinct from Mono-Functional Analogs
The computed XLogP3 value for 2-chloro-4-methoxybutanoic acid is 0.7, positioning it between the more lipophilic 2-chlorobutanoic acid (XLogP3 = 1.3) and the more hydrophilic 4-methoxybutanoic acid (XLogP3 = -0.1) [1][2]. This represents a -0.6 log unit reduction in lipophilicity compared to the chloro-only analog, while gaining +0.8 log units over the methoxy-only analog [1][2]. The balanced logP suggests improved aqueous solubility relative to the chlorinated comparator and enhanced passive membrane permeability relative to the methoxylated comparator, an important consideration in fragment-based drug design where logP values between 0–3 are generally favored [3].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (2-Chloro-4-methoxybutanoic acid) |
| Comparator Or Baseline | XLogP3 = 1.3 (2-Chlorobutanoic acid); XLogP3 = -0.1 (4-Methoxybutanoic acid); XLogP3 = 0.8 (Butanoic acid) |
| Quantified Difference | ΔXLogP3 = -0.6 vs. 2-chlorobutanoic acid; +0.8 vs. 4-methoxybutanoic acid; -0.1 vs. butanoic acid |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019–2021) |
Why This Matters
The intermediate logP value provides a starting point for optimizing both aqueous solubility and membrane permeability in early-stage lead development, without requiring additional structural modifications.
- [1] PubChem CID 21835636, 2-Chloro-4-methoxybutanoic acid, Computed Properties: XLogP3-AA = 0.7. View Source
- [2] PubChem CID 20137 (2-Chlorobutyric acid), XLogP3 = 1.3; PubChem CID 92264 (4-Methoxybutyric acid), XLogP3 = -0.1. View Source
- [3] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23:3-25. View Source
